Zandatrigine's Selectivity Profile for the Voltage-Gated Sodium Channel NaV1.6: A Technical Guide
Zandatrigine's Selectivity Profile for the Voltage-Gated Sodium Channel NaV1.6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly known as NBI-921352 or XEN901) is a novel, orally active, small molecule inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] It is currently under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[3][4] This technical guide provides an in-depth overview of the NaV1.6 selectivity profile of Zandatrigine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[5] The NaV1.6 isoform is predominantly expressed in the axon initial segments of excitatory neurons in the central nervous system.[5] Gain-of-function mutations in SCN8A can lead to neuronal hyperexcitability and are associated with severe epileptic encephalopathies.[1][3] Zandatrigine was designed as a precision medicine to selectively target NaV1.6, thereby reducing the excessive sodium influx that drives seizures in these conditions, while minimizing effects on other sodium channel isoforms, particularly NaV1.1, which is important for the function of inhibitory interneurons.[1][2]
Mechanism of Action
Zandatrigine exhibits a state-dependent mechanism of action, preferentially binding to the activated (open) or inactivated states of the NaV1.6 channel.[6] This binding stabilizes the inactivated state of the channel, leading to a reduction in sodium current.[6] It non-covalently binds to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, effectively blocking persistent and resurgent sodium currents which are often exacerbated by disease-causing mutations.[1][2] By sparing channels in the closed/rested state, Zandatrigine can selectively dampen the hyperexcitability characteristic of epileptic conditions with less impact on normal neuronal firing.[1][3]
Quantitative Selectivity Profile
The selectivity of Zandatrigine for NaV1.6 over other sodium channel isoforms has been quantified using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human and murine NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for NaV1.6.
Table 1: Zandatrigine IC50 Values for Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |
| hNaV1.6 | 0.051 | - |
| hNaV1.1 | 39 | 756-fold |
| hNaV1.2 | 6.9 | 134-fold |
| hNaV1.3 | >30 | >583-fold |
| hNaV1.4 | >30 | >583-fold |
| hNaV1.5 | >30 | >583-fold |
| hNaV1.7 | 14.2 | 276-fold |
| Data sourced from Johnson et al., 2022.[7] |
Table 2: Zandatrigine IC50 Values for Murine Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) |
| mNaV1.6 | 0.058 |
| mNaV1.1 | 709 |
| mNaV1.2 | 191 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the NaV1.6 selectivity profile of Zandatrigine.
Cell Culture and Transfection
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Cell Line: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.[8]
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX™ at 37°C in a humidified 5% CO2 incubator.[9]
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Transfection: For transient expression, HEK293 cells are seeded in 35 mm dishes to reach 70-90% confluency.[9][10] Transfection is performed using a suitable transfection reagent (e.g., GeneCellin™ or X-tremeGENE HP) with mammalian expression vectors containing the cDNA for the desired sodium channel subtype.[9][10] A co-transfection with a fluorescent protein vector (e.g., GFP) is often included to identify successfully transfected cells for electrophysiological recordings.[9] Stable cell lines expressing individual NaV channel subtypes are also frequently used for high-throughput screening.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the SyncroPatch 768PE or IonFlux Mercury, are utilized for high-throughput screening and determination of IC50 values.[11][12]
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Cell Preparation: Prior to experiments, cells are dissociated using a gentle enzymatic solution (e.g., Accutase), washed, and resuspended in an extracellular solution to the desired concentration.[11]
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Solutions:
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Extracellular Solution (Example): 145 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, with the pH adjusted to 7.4.[10]
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Intracellular Solution (Example): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[13] The osmolarity of the solutions is carefully controlled.
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Recording Procedure:
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Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and assess the state-dependent inhibition by Zandatrigine.
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Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state.
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Activated/Inactivated State: To assess inhibition of activated and inactivated channels, a depolarizing pulse (e.g., to -20 mV) is applied from the holding potential.[9] The effect of the compound is measured on the peak current elicited by this pulse.
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Persistent Current: To measure the effect on persistent currents, a longer depolarizing pulse is used, and the non-inactivating current at the end of the pulse is quantified.[1][3]
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Data Analysis:
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Concentration-response curves are generated by applying a range of Zandatrigine concentrations and measuring the resulting inhibition of the sodium current.
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The IC50 values are determined by fitting the concentration-response data to a Hill equation.
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Conclusion
Zandatrigine demonstrates a high degree of selectivity for the voltage-gated sodium channel NaV1.6, with significantly lower potency against other NaV isoforms. This selectivity is achieved through a state-dependent mechanism of action that preferentially targets channels in the open or inactivated state. The detailed experimental protocols outlined in this guide, centered around automated patch-clamp electrophysiology in heterologous expression systems, provide a robust framework for characterizing the pharmacological profile of isoform-selective sodium channel inhibitors. The promising preclinical selectivity profile of Zandatrigine supports its ongoing clinical development as a targeted therapy for epilepsies driven by NaV1.6 hyperexcitability.
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. Zandatrigine by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 9. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 10. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
